Scientific Field: Biochemistry
Summary of the Application: 4-(Cyclopropylmethoxy)benzaldehyde has been used in the enzymatic production of benzaldehyde from L-phenylalanine.
Methods of Application or Experimental Procedures: Four enzymes were expressed in Escherichia coli; L-amino acid deaminase, 4-hydroxymandelate synthase, (S)-mandelate dehydrogenase, and benzoylformate decarboxylase.
Results or Outcomes: The mutant-expressing strain was able to produce benzaldehyde from 100 mM L-phenylalanine at a conversion rate of 84% (wild type, 37%).
4-(Cyclopropylmethoxy)benzaldehyde is an organic compound characterized by the presence of a benzaldehyde functional group attached to a cyclopropylmethoxy substituent. Its molecular formula is and it has a molecular weight of 176.21 g/mol. The compound is notable for its unique structure, which combines the reactivity of the aldehyde group with the rigidity introduced by the cyclopropyl group, making it a valuable building block in organic synthesis and medicinal chemistry.
This compound has been shown to interact with various enzymes, particularly superoxide dismutases and glutathione reductase, which are essential for maintaining cellular redox homeostasis. Its influence on cellular processes can lead to oxidative stress, potentially resulting in cellular damage. The compound's localization within cellular compartments such as mitochondria and the endoplasmic reticulum is critical for its biological effects, impacting enzyme function and cellular health .
4-(Cyclopropylmethoxy)benzaldehyde can be synthesized through several methods:
The unique structure of 4-(cyclopropylmethoxy)benzaldehyde makes it valuable in various fields:
Studies indicate that 4-(cyclopropylmethoxy)benzaldehyde interacts significantly with enzymes involved in redox reactions. This interaction suggests potential implications for therapeutic applications, particularly in conditions related to oxidative stress. Understanding these interactions could facilitate the design of novel compounds targeting similar pathways.
Several compounds share structural features with 4-(cyclopropylmethoxy)benzaldehyde. Here are some notable examples:
Compound Name | Similarity | Unique Features |
---|---|---|
4-(Cyclooctylmethoxy)benzaldehyde | 0.92 | Larger cycloalkyl substituent increases steric bulk. |
3-(Cyclopropylmethoxy)benzaldehyde | 0.92 | Different position of methoxy group on the ring. |
4-(4-Hydroxybutoxy)benzaldehyde | 0.92 | Hydroxybutoxy group introduces different reactivity. |
3-(Difluoromethoxy)-4-(cyclopropylmethoxy)benzaldehyde | 0.92 | Incorporates difluoromethoxy for additional properties. |
These compounds exhibit varying reactivities and biological activities due to differences in their substituents and structural configurations, highlighting the uniqueness of 4-(cyclopropylmethoxy)benzaldehyde within this class of compounds .
Irritant